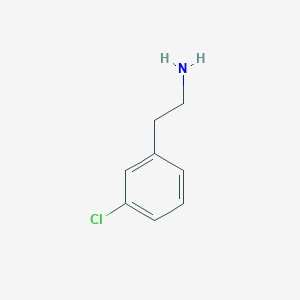

2-(3-Chlorophenyl)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHVNPYOTNGECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156740 | |

| Record name | 3-Chlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-79-0 | |

| Record name | 3-Chlorophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chlorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)ethylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive experimental protocol for the synthesis of 2-(3-chlorophenyl)ethylamine (CAS No. 13078-79-0), a key intermediate in advanced organic synthesis. Notably, it serves as a crucial reactant for developing novel Fyn inhibitors, which are potential therapeutic agents for tauopathies and certain tumors.[1] This document details two robust and widely employed synthetic routes originating from 3-chlorophenylacetonitrile: reduction via Lithium Aluminum Hydride (LAH) and catalytic hydrogenation using Raney® Nickel. The guide is structured to provide not only step-by-step instructions but also the underlying chemical principles, safety imperatives, and characterization data, ensuring a self-validating and reproducible protocol for researchers.

Introduction and Strategic Overview

This compound is a primary amine whose structural motif is of significant interest in medicinal chemistry and fine chemical synthesis.[2] The most direct and common synthetic strategy involves the reduction of the nitrile group of 3-chlorophenylacetonitrile. This guide will explore two distinct methodologies for achieving this transformation, each with its own set of advantages, challenges, and critical handling procedures.

-

Route A: Lithium Aluminum Hydride (LAH) Reduction. A powerful and high-yielding method that employs a potent hydride donor. Its efficacy is balanced by its hazardous reactivity, demanding rigorous anhydrous conditions and meticulous safety protocols.

-

Route B: Catalytic Hydrogenation. A scalable and often industrially preferred method that utilizes a heterogeneous catalyst (Raney® Nickel) and a hydrogen source. This route mitigates some of the risks associated with LAH but requires careful handling of the pyrophoric catalyst and flammable hydrogen gas.

The selection between these routes depends on the available equipment, scale of the reaction, and the safety infrastructure of the laboratory. This guide provides the necessary detail to execute either protocol with expertise and confidence.

Caption: Step-by-step workflow for the LAH reduction protocol.

Procedure:

-

Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen or argon inlet. Ensure all glassware is oven-dried and assembled while hot under a positive pressure of inert gas.

-

LAH Suspension: In the reaction flask, place Lithium Aluminum Hydride (1.5 eq.) and suspend it in anhydrous THF (approx. 10 volumes relative to the nitrile). Cool the suspension to 0 °C using an ice-water bath.

-

Nitrile Addition: Dissolve 3-chlorophenylacetonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirring LAH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. The addition is exothermic and must be controlled.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): (EXTREME CAUTION) Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, dropwise addition of the following, allowing the vigorous gas evolution to subside between each addition:

-

Isolation: Stir the resulting slurry for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, a light yellow oil, should be purified by vacuum distillation.

Safety & Handling for LAH

-

Reactivity: LAH is a water-reactive, flammable solid that can ignite in moist air or from friction. [4][5]It must be handled exclusively under an inert atmosphere (nitrogen or argon). [6]* PPE: A fire-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves are mandatory. [4][6]* Spills: In case of a spill, smother the material with dry sand or a Class D fire extinguishing agent. NEVER USE WATER, CARBON DIOXIDE, OR FOAM EXTINGUISHERS. [4][7]* Disposal: Unused LAH and quenched residues must be disposed of as hazardous waste according to institutional guidelines. [4]

Route B: Synthesis via Catalytic Hydrogenation

Principle and Rationale

Catalytic hydrogenation is a clean and efficient method for nitrile reduction, avoiding the use of stoichiometric and pyrophoric metal hydrides. [8]The reaction involves the addition of molecular hydrogen (H₂) across the carbon-nitrogen triple bond, mediated by a heterogeneous metal catalyst.

Raney® Nickel is a common choice for this transformation. It is a high-surface-area nickel catalyst that is "activated" by containing pre-adsorbed hydrogen, making it highly effective. [9]The reaction is typically performed under a positive pressure of hydrogen in a polar solvent like ethanol or acetic acid. [10] A potential side reaction is the formation of secondary and tertiary amines. This occurs when the intermediate imine reacts with the primary amine product. [8][11]This can often be suppressed by optimizing reaction conditions or by adding ammonia to the reaction mixture, which competitively inhibits the product amine from reacting with the imine. [11]

Quantitative Data and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Notes |

| 3-Chlorophenylacetonitrile | C₈H₆ClN | 151.59 | 50.0 | 1.0 eq. |

| Raney® Nickel | Ni | - | ~10% w/w | Supplied as a 50% slurry in water |

| Solvent (e.g., Ethanol) | C₂H₅OH | 46.07 | - | Sufficient to dissolve substrate |

| Hydrogen Gas | H₂ | 2.02 | Excess | Supplied from a cylinder or balloon |

Experimental Protocol

CRITICAL SAFETY NOTE: This procedure involves a pyrophoric catalyst and flammable hydrogen gas. It must be performed in a well-ventilated fume hood, away from all ignition sources, using appropriate hydrogenation equipment (e.g., a Parr shaker or a properly secured balloon setup).

Workflow Diagram:

Sources

- 1. This compound CAS#: 13078-79-0 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. nj.gov [nj.gov]

- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

A-Z Technical Guide to the Biological Screening of 2-(3-Chlorophenyl)ethylamine Derivatives

Abstract

The 2-(3-Chlorophenyl)ethylamine scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for molecules targeting a range of neurobiological systems. Its derivatives are of significant interest for their potential to modulate monoamine transporters, G-protein coupled receptors (GPCRs), and other central nervous system targets. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals engaged in the biological screening of novel this compound derivatives. We move beyond simple procedural lists to explain the causal-driven logic behind experimental design, from high-throughput primary screens to detailed mechanism-of-action studies. The protocols herein are presented as self-validating systems, complete with necessary controls and data interpretation strategies to ensure scientific rigor and trustworthiness.

Introduction: The Rationale for Screening

The this compound core is a phenethylamine derivative characterized by a chlorine atom at the meta-position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and lipophilicity, which in turn dictates its interaction with biological targets.[1] Derivatives of this scaffold have shown activity at several key protein families implicated in neuropsychiatric and neurodegenerative disorders, making them a rich area for drug discovery.[1][2]

Key potential targets include:

-

Monoamine Transporters (MATs): The Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT) are critical for regulating neurotransmitter levels in the synapse.[3][4][5] Phenethylamines are well-known modulators of these transporters, acting as either inhibitors of reuptake or as releasing agents (efflux promoters).[6]

-

G-Protein Coupled Receptors (GPCRs): This vast family of receptors includes targets like serotonin (5-HT) receptors, dopamine receptors, and Trace Amine-Associated Receptors (TAARs).[7][8][][10] The this compound structure can serve as a pharmacophore for ligands targeting these receptors.[1]

-

Monoamine Oxidases (MAO): The enzymes MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters.[11] Inhibition of these enzymes is a validated strategy for treating depression and Parkinson's disease.[12][13]

This guide outlines a logical screening cascade designed to efficiently identify and characterize the biological activity of a library of this compound derivatives.

The Screening Cascade: From Hit Discovery to Lead Characterization

A successful screening campaign follows a structured progression, starting with broad, high-throughput methods to identify initial "hits" and progressively moving to more complex, lower-throughput assays to validate and characterize these compounds. This tiered approach conserves resources by focusing on the most promising molecules.

Caption: A typical drug discovery screening cascade.

Phase 1: High-Throughput Primary Screening

The goal of primary screening is to rapidly assess a large library of derivatives to identify molecules that interact with the target of interest. The most common and robust methods for initial screening against monoamine transporters are radioligand binding assays.

Assay Principle: Radioligand Binding Competition

This biochemical assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from its target receptor or transporter.[14] The amount of radioactivity measured is inversely proportional to the affinity of the test compound for the target.

Causality Behind Experimental Choices:

-

Why Radioligand? Radiometric assays are highly sensitive and specific, providing a direct measure of binding to the target protein.[15][16]

-

Why Competition? It is a robust and high-throughput method to determine the affinity (expressed as the inhibition constant, Ki) of a large number of unlabeled compounds without needing to radiolabel each one.

-

Why a Single High Concentration? For the initial screen, testing at a single, high concentration (e.g., 10 µM) is a cost-effective way to identify compounds that have at least moderate affinity, eliminating non-binders early in the process.

Detailed Protocol: DAT Radioligand Binding Assay

This protocol is adapted for screening derivatives for their ability to bind to the human dopamine transporter (hDAT).

Materials:

-

Biological Source: Cell membranes from HEK293 cells stably expressing hDAT.[5]

-

Radioligand: [³H]WIN 35,428 or [³H]BTCP, high-affinity DAT ligands.[14][17]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl.

-

Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a known potent DAT inhibitor like GBR-12909.[14][18]

-

Test Compounds: 10 mM stock solutions of this compound derivatives in DMSO.

-

Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.

Procedure:

-

Compound Plating: In a 96-well plate, add 2 µL of test compound solution to the appropriate wells for a final assay concentration of 10 µM. For control wells, add 2 µL of DMSO (Total Binding) or 2 µL of the non-specific control (Non-Specific Binding).

-

Reagent Addition: Add 98 µL of assay buffer to all wells.

-

Radioligand Addition: Add 50 µL of [³H]WIN 35,428 diluted in assay buffer to all wells. The final concentration should be approximately at its Kd value (e.g., 2-5 nM) to maximize the signal window.

-

Initiate Binding: Add 50 µL of the hDAT membrane preparation (typically 10-20 µg of protein per well) to all wells to start the reaction.

-

Incubation: Incubate the plate for 60-120 minutes at 4°C to allow the binding to reach equilibrium.[17] The low temperature minimizes enzymatic degradation and non-specific binding.

-

Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This crucial step separates the membrane-bound radioligand from the unbound fraction.[14]

-

Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[14]

Data Analysis and Hit Identification:

-

Specific Binding: Calculate as (Total Binding CPM) - (Non-Specific Binding CPM).

-

Percent Inhibition: Calculated for each test compound using the formula: % Inhibition = 100 * (1 - [(CPM of Test Compound - Non-Specific CPM) / (Total Binding CPM - Non-Specific CPM)])

-

Hit Criterion: A compound is typically identified as a "hit" if it demonstrates ≥50% inhibition at the screening concentration.[19]

Phase 2: Secondary and Confirmatory Assays

Hits from the primary screen must be validated. This phase aims to confirm the activity, determine potency, and begin profiling the compound's specificity.

Potency Determination: IC₅₀ and Ki Values

Compounds identified as hits are tested across a range of concentrations (typically 8-10 points, using serial dilutions) to generate a dose-response curve. The IC₅₀ value, the concentration at which the compound inhibits 50% of specific binding, is determined via non-linear regression analysis. The IC₅₀ is then used to calculate the inhibition constant (Ki), which represents the true binding affinity of the compound.

Orthogonal and Functional Assays

An orthogonal assay confirms the primary screen's findings using a different technology or biological principle. For MATs, a functional neurotransmitter uptake assay is the gold standard.

Assay Principle: Neurotransmitter Uptake Inhibition This cell-based functional assay measures the ability of a compound to block the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells expressing the corresponding transporter.[3]

Causality Behind Experimental Choices:

-

Why Functional Assay? A binding assay only shows that a compound interacts with the target. A functional assay demonstrates that this interaction leads to a biological consequence (i.e., inhibition of transport), which is more therapeutically relevant.[3]

-

Why Cell-Based? Using whole cells provides a more physiological environment compared to isolated membranes, accounting for factors like cell membrane integrity and potential allosteric modulation.[19]

Detailed Protocol: [³H]Norepinephrine Uptake Assay for NET

This protocol is designed to measure the functional inhibition of the norepinephrine transporter (NET).

Materials:

-

Cell Line: MDCK or CHO cells stably expressing human NET (hNET).[19]

-

Radiolabeled Substrate: [³H]Norepinephrine.[19]

-

Assay Buffer: Modified Tris-HEPES buffer (pH 7.1).[19]

-

Positive Control: A known potent NET inhibitor like Desipramine.[20]

-

Equipment: 96-well cell culture plates, scintillation counter.

Procedure:

-

Cell Plating: Plate the hNET-expressing cells in a 96-well plate and allow them to grow overnight to form a confluent monolayer.

-

Pre-incubation: Wash the cells with assay buffer. Add buffer containing various concentrations of the test compound or Desipramine (positive control) to the wells. Incubate for 20 minutes at room temperature (25°C).[19]

-

Initiate Uptake: Add the [³H]Norepinephrine solution to each well (final concentration ~25 nM) and incubate for an additional 15 minutes.[19]

-

Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

-

Lysis and Quantification: Lyse the cells to release the internalized radioactivity. Transfer the lysate to scintillation vials and quantify using a scintillation counter.[19]

Data Analysis:

-

The IC₅₀ value is determined by plotting the percent inhibition of [³H]Norepinephrine uptake against the log concentration of the test compound.

-

A strong correlation between a compound's binding affinity (Ki) from the primary screen and its functional potency (IC₅₀) in this assay provides high confidence in the result.

Selectivity Profiling

A crucial step is to determine if a compound is selective for its primary target. All confirmed hits should be tested against a panel of related targets. For a compound active at DAT, this panel must include at a minimum:

-

Serotonin Transporter (SERT) Binding Assay [15]

-

Norepinephrine Transporter (NET) Binding Assay [20]

-

Key GPCRs: Such as the 5-HT₂ₐ receptor, which is a common off-target for phenethylamines.[7][8]

The results are summarized to build a selectivity profile.

| Derivative ID | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | NET/DAT Selectivity | SERT/DAT Selectivity |

| Parent | 150 | 450 | 1200 | 3x | 8x |

| Derivative A | 25 | 750 | 2500 | 30x | 100x |

| Derivative B | 800 | 95 | 150 | 0.1x | 0.2x |

| Derivative C | 45 | 55 | 60 | ~1x | ~1x |

| Caption: Hypothetical selectivity data for this compound derivatives. |

Phase 3: Mechanism of Action (MoA) Studies

For the most potent and selective compounds, the next step is to elucidate their precise mechanism of action. For monoamine transporters, a critical distinction is whether a compound is a reuptake inhibitor (blocker) or a substrate-type releaser (efflux promoter).[6]

Assay Principle: Neurotransmitter Release (Efflux) Assay

This assay measures a compound's ability to induce the release of a pre-loaded radiolabeled neurotransmitter from cells, a hallmark of a substrate-type releaser.

Caption: Two primary mechanisms of action at monoamine transporters.

Detailed Protocol: [³H]MPP⁺ Release Assay

This protocol uses [³H]MPP⁺, a well-known substrate for monoamine transporters, to assess efflux.

Materials:

-

Cell Line: hDAT-expressing cells.

-

Radiolabeled Substrate: [³H]MPP⁺ (1-methyl-4-phenylpyridinium).

-

Positive Control: d-Amphetamine, a known DAT releaser.

-

Buffer: Krebs-HEPES buffer.

Procedure:

-

Cell Plating: Plate cells in a 24-well plate and grow to confluence.

-

Loading: Wash cells with buffer and then incubate them with [³H]MPP⁺ for 30-60 minutes at 37°C to allow for substrate uptake and accumulation.

-

Washing: Wash the cells thoroughly with buffer to remove all extracellular [³H]MPP⁺.

-

Inducing Release: Add buffer containing various concentrations of the test compound or d-Amphetamine to the wells.

-

Sampling: At specific time points (e.g., 0, 5, 10, 20 minutes), collect a sample of the extracellular buffer from each well.

-

Quantification: Measure the radioactivity in the collected buffer samples using a scintillation counter.

-

Cell Lysis: At the end of the experiment, lyse the cells and measure the remaining intracellular radioactivity.

Data Analysis:

-

Calculate the percentage of total [³H]MPP⁺ released into the buffer at each time point for each concentration of the test compound.

-

Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀ (the concentration that elicits 50% of the maximal release).

-

Compounds that induce robust, dose-dependent release are classified as releasers, while those that do not are classified as inhibitors.

Conclusion and Future Directions

This guide provides a systematic and robust framework for the biological screening of this compound derivatives. By progressing through a logical cascade of binding, functional uptake, selectivity, and mechanism-of-action assays, researchers can efficiently identify and characterize promising lead compounds. The data generated from this workflow is essential for building a strong structure-activity relationship (SAR), which informs the next cycle of medicinal chemistry optimization to improve potency, selectivity, and drug-like properties. Further characterization may involve more complex assays, such as measuring the release of endogenous neurotransmitters via HPLC or biosensors, and ultimately, in vivo studies to assess therapeutic potential.[21][22][23]

References

-

Reaction Biology. SERT Biochemical Binding Assay Service. Retrieved from Reaction Biology website. [Link]

-

BioIVT. NET Transporter Assay. Retrieved from BioIVT website. [Link]

-

Eurofins Discovery. NET Human Norepinephrine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Retrieved from Eurofins Discovery website. [Link]

-

Hansson, S. et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290. [Link]

-

Quintero, J. E. et al. (2013). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. IntechOpen. [Link]

-

Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. [Link]

-

Eurofins Discovery. NET Human Norepinephrine Transporter Functional Antagonist Uptake LeadHunter Assay - FR. Retrieved from Eurofins Discovery website. [Link]

-

Shigeoka, S. et al. (2001). Functional characterization of the splicing variants of human norepinephrine transporter. Neuroscience Letters, 313(1-2), 124-128. [Link]

-

Wang, Y. et al. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling. [Link]

-

Gallocchio, F. et al. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 97(3), 823-838. [Link]

-

Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from Creative Biolabs website. [Link]

-

BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from BioAssay Systems website. [Link]

-

Sang, S. et al. (2023). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Biosensors, 13(10), 967. [Link]

-

Cell Biolabs, Inc. Monoamine Oxidase Assays. Retrieved from Cell Biolabs website. [Link]

-

Maschi, D. et al. (2021). Myosin V Regulates Spatial Localization of Different Forms of Neurotransmitter Release in Central Synapses. Frontiers in Synaptic Neuroscience. [Link]

-

Sitte, H. H., & Freissmuth, M. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

-

BioIVT. SERT Transporter Assay. Retrieved from BioIVT website. [Link]

-

Cignarella, G. et al. (1991). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 34(10), 3224-3228. [Link]

-

Assay Genie. Technical Manual Rat SERT (Serotonin Transporter) ELISA Kit. Retrieved from Assay Genie website. [Link]

-

Van den Eynde, T. et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

-

Montgomery, T. R. et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 40-46. [Link]

-

Wainscott, D. B. et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from Eurofins Discovery website. [Link]

-

Kim, D. et al. (2018). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(1), 124-131. [Link]

-

Torres, G. E. (2006). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Invertebrate Neuroscience, 6(1-2), 59-75. [Link]

-

Cignarella, G. et al. (1989). Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands. Il Farmaco, 44(11), 1031-1042. [Link]

-

Yardley, J. P. et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905. [Link]

-

Wu, J. et al. (2023). Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity. Journal of Natural Products, 86(11), 2664-2684. [Link]

-

Asiri, A. M., & Khan, S. A. (2013). Synthesis and pharmacological screening of novel meso-substituted porphyrin analogs. Archiv der Pharmazie, 346(4), 258-264. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Leveraging this compound: A Deep Dive into its Chemical Synthesis Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioivt.com [bioivt.com]

- 5. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Monoamine Oxidase Assays [cellbiolabs.com]

- 12. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Functional characterization of the splicing variants of human norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. bioivt.com [bioivt.com]

- 21. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 22. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-(3-Chlorophenyl)ethylamine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chlorophenyl)ethylamine is a substituted phenethylamine that, like many compounds in its class, holds the potential for significant psychoactive effects.[1] Its structural similarity to known monoamine releasing agents and receptor ligands suggests a complex pharmacology that warrants in-depth investigation.[2][3] This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, focusing on its potential interactions with key molecular targets within the central nervous system. This document is intended for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. While direct, comprehensive research on this compound is not extensively published, this guide synthesizes knowledge from structurally related compounds to propose a logical and thorough investigatory path.

I. Primary Hypothesized Mechanisms of Action

Based on the pharmacology of structurally analogous compounds, the primary mechanisms of action for this compound are likely to involve one or more of the following:

-

Interaction with Monoamine Transporters: Modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is a hallmark of many phenethylamines.

-

Direct Receptor Binding: The compound may act as an agonist or antagonist at various neurotransmitter receptors, particularly dopamine and adrenergic receptors.

-

Enzyme Inhibition: Inhibition of monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters, is a plausible mechanism.[4][5]

This guide will detail the experimental workflows to investigate each of these potential mechanisms.

II. Elucidating Interactions with Monoamine Transporters

A primary hypothesis for a substituted phenethylamine is its interaction with monoamine transporters, potentially as a substrate (releaser) or an inhibitor of reuptake. The following experimental workflow is designed to comprehensively characterize these interactions.

Experimental Workflow: Monoamine Transporter Interaction Assays

Caption: Workflow for assessing monoamine transporter activity.

Step-by-Step Protocol: In Vitro Transporter Assays

1. Cell Culture and Preparation:

-

Rationale: Utilize human embryonic kidney (HEK293) cells stably transfected to express the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT). This provides a clean and specific system for studying each transporter in isolation.

-

Protocol:

-

Culture HEK293-hDAT, HEK293-hNET, and HEK293-hSERT cell lines in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418).

-

Plate cells in 96-well plates and grow to confluence.

-

On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

2. Monoamine Reuptake Inhibition Assay:

-

Rationale: This assay determines if this compound can block the reuptake of monoamines, a mechanism of action for many antidepressants and stimulants.

-

Protocol:

-

Prepare a range of concentrations of this compound in KRH buffer.

-

Pre-incubate the cells with the test compound or a known inhibitor (e.g., cocaine for DAT) for 10-15 minutes at 37°C.

-

Add a fixed concentration of a radiolabeled monoamine (e.g., [³H]dopamine for DAT-expressing cells).

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the concentration of this compound that produces 50% inhibition of uptake (IC₅₀).

-

3. Monoamine Release Assay:

-

Rationale: This assay determines if this compound acts as a substrate for the transporter, causing it to reverse its function and release monoamines from the cell. This is the mechanism of action for amphetamine-like compounds.[3]

-

Protocol:

-

Pre-load the cells with a radiolabeled monoamine (e.g., [³H]dopamine) for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular radiolabel.

-

Add varying concentrations of this compound or a known releasing agent (e.g., d-amphetamine for DAT).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Collect the supernatant (extracellular medium) and measure the amount of released radioactivity.

-

Calculate the concentration of this compound that produces 50% of the maximal release (EC₅₀).

-

Data Presentation: Expected Outcomes for Transporter Assays

| Assay Type | Target | Parameter | Hypothetical Value (nM) | Interpretation |

| Reuptake Inhibition | DAT | IC₅₀ | 150 | Moderate dopamine reuptake inhibitor |

| Reuptake Inhibition | NET | IC₅₀ | 80 | Potent norepinephrine reuptake inhibitor |

| Reuptake Inhibition | SERT | IC₅₀ | >1000 | Weak serotonin reuptake inhibitor |

| Release | DAT | EC₅₀ | 250 | Moderate dopamine releasing agent |

| Release | NET | EC₅₀ | 120 | Potent norepinephrine releasing agent |

| Release | SERT | EC₅₀ | >2000 | Negligible serotonin releasing activity |

III. Characterizing Direct Receptor Binding Profiles

To determine if this compound directly interacts with neurotransmitter receptors, a series of radioligand binding assays should be performed. This will reveal the compound's affinity for various receptor subtypes.

Experimental Workflow: Receptor Binding Assays

Caption: Workflow for assessing receptor binding and function.

Step-by-Step Protocol: Radioligand Binding and Functional Assays

1. Membrane Preparation:

-

Rationale: Using brain tissue homogenates (e.g., rat striatum for dopamine receptors, cortex for adrenergic receptors) provides a native receptor environment.

-

Protocol:

-

Dissect the brain region of interest from rodents.

-

Homogenize the tissue in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove endogenous ligands.

-

Resuspend the final membrane preparation in assay buffer.

-

2. Radioligand Displacement Assay:

-

Rationale: This assay measures the affinity of this compound for a specific receptor by its ability to displace a known high-affinity radioligand.

-

Protocol:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]SCH23390 for D₁ receptors, [³H]spiperone for D₂ receptors), and varying concentrations of this compound.[2]

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

-

3. Functional Receptor Assays (e.g., cAMP Accumulation):

-

Rationale: A binding assay only indicates affinity. A functional assay is necessary to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist.

-

Protocol (for a Gs-coupled receptor like D₁):

-

Use cells expressing the receptor of interest.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound.

-

Incubate for a defined period.

-

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

-

Determine the EC₅₀ (for agonists) or the ability to block a known agonist's effect (for antagonists).

-

Data Presentation: Expected Outcomes for Receptor Binding Assays

| Receptor Target | Radioligand | Parameter | Hypothetical Value (nM) | Interpretation |

| Dopamine D₂ | [³H]Spiperone | Kᵢ | 350 | Moderate affinity for D₂ receptors |

| Dopamine D₁ | [³H]SCH23390 | Kᵢ | >5000 | Low affinity for D₁ receptors |

| Adrenergic α₁ | [³H]Prazosin | Kᵢ | 800 | Low to moderate affinity |

| Adrenergic α₂ | [³H]Rauwolscine | Kᵢ | 450 | Moderate affinity |

| Adrenergic β | [³H]CGP-12177 | Kᵢ | >10000 | Negligible affinity |

IV. Investigating Monoamine Oxidase (MAO) Inhibition

The phenethylamine scaffold is a substrate for monoamine oxidase, and substituted versions can act as inhibitors.[1][6] It is crucial to determine if this compound inhibits MAO-A or MAO-B, as this would significantly impact its neurochemical effects.

Signaling Pathway: Monoamine Oxidase Action

Caption: Simplified pathway of monoamine degradation by MAO.

Step-by-Step Protocol: MAO Inhibition Assay

1. Enzyme Source Preparation:

-

Rationale: Use a source rich in both MAO isoforms, such as rat or human brain mitochondria.

-

Protocol:

-

Prepare mitochondrial fractions from brain tissue via differential centrifugation.

-

Determine the protein concentration of the mitochondrial suspension.

-

2. MAO Activity Assay:

-

Rationale: This assay measures the activity of MAO by detecting the production of a byproduct of the enzymatic reaction. A common method uses a substrate that generates a fluorescent product upon oxidation.

-

Protocol:

-

In a 96-well plate, pre-incubate the mitochondrial preparation with varying concentrations of this compound or known selective inhibitors (clorgyline for MAO-A, selegiline for MAO-B) for a defined time.[5][7]

-

Initiate the reaction by adding a suitable substrate mix (e.g., Amplex Red reagent, horseradish peroxidase, and a non-selective MAO substrate like tyramine, or selective substrates like kynuramine for both).

-

To differentiate between MAO-A and MAO-B, run parallel experiments where one isoform is selectively inhibited. For example, to measure MAO-B activity, pre-incubate with clorgyline to block MAO-A.

-

Measure the fluorescence over time using a plate reader.

-

Calculate the rate of reaction and determine the IC₅₀ for inhibition of MAO-A and MAO-B.

-

Data Presentation: Expected Outcomes for MAO Inhibition

| Enzyme Isoform | Known Selective Inhibitor | Parameter | Hypothetical Value (µM) | Interpretation |

| MAO-A | Clorgyline | IC₅₀ | 25 | Weak inhibitor of MAO-A |

| MAO-B | Selegiline | IC₅₀ | 2.5 | Moderate and selective inhibitor of MAO-B |

V. Synthesis and Conclusion

The comprehensive investigation outlined in this guide will provide a detailed pharmacological profile of this compound. By systematically evaluating its effects on monoamine transporters, direct receptor binding, and MAO activity, researchers can build a robust understanding of its mechanism of action. The hypothetical data presented suggests a compound that may act primarily as a norepinephrine-dopamine releasing agent with moderate MAO-B inhibitory properties. This profile would suggest a stimulant effect with potential for neurochemical alterations.

The true mechanism is likely a composite of these effects, and the relative potencies at each target will determine its overall pharmacological and physiological profile. This guide provides the necessary framework to uncover these critical details, paving the way for further drug development or a more complete understanding of its neuropharmacology.

References

-

Di Stefano, A., et al. (2005). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 48(7), 2646-2654. [Link]

-

Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. In Stimulants (pp. 1-39). Springer, Boston, MA. [Link]

-

Tipton, K. F., et al. (1983). The Enzyme-Activated Irreversible Inhibition of type-B Monoamine Oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone Methanesulphonate (Compound MD 780236) and the Enzyme-Catalysed Oxidation of This Compound as Competing Reactions. Biochemical Journal, 209(1), 235-242. [Link]

-

Green, A. R., & Youdim, M. B. (1975). Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration. British Journal of Pharmacology, 55(3), 415-422. [Link]

-

Nieto, C. T., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(2), 185. [Link]

-

Finberg, J. P., & Rabey, J. M. (2016). Monoamine oxidase inactivation: from pathophysiology to therapeutics. Journal of Neural Transmission, 123(10), 1133-1140. [Link]

-

Wikipedia contributors. (2023, December 2). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. (n.d.). This compound. PubChem Compound Summary for CID 139381. [Link]

-

Lizondo, J., et al. (1990). The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives. Biochemical Pharmacology, 40(4), 813-818. [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 4. The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 2-(3-Chlorophenyl)ethylamine studies

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenyl)ethylamine

Introduction

This compound, with the CAS Number 13078-79-0, is a substituted phenethylamine derivative that serves as a critical building block in organic synthesis.[1] Its molecular architecture, featuring a chlorine atom on the meta position of the phenyl ring, imparts specific reactivity and properties that are leveraged in the development of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies for its characterization, and insights into its handling and applications. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Part 1: Core Physicochemical Characteristics

The fundamental physicochemical properties of a compound are the bedrock of its application in research and development. They dictate its behavior in different solvents, its stability, and its potential for interaction with other molecules. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClN | [3][4][5] |

| Molecular Weight | 155.62 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [2][8][9] |

| Boiling Point | ~238-240 °C (at 760 mmHg) 111-113 °C (at 12 mmHg) | [3][6][7][8] |

| Density | 1.119 g/mL at 25 °C | [2][3][7] |

| Refractive Index | n20/D 1.549 | [3][6][7] |

| Flash Point | >230 °F (>113 °C) | [2][6][7] |

| pKa (Predicted) | 9.65 ± 0.10 | [2][6] |

| logP (Calculated) | 1.841 | [10] |

| Water Solubility | Slightly soluble | [8] |

These properties are crucial for designing synthetic routes, developing analytical methods, and ensuring safe handling and storage. For instance, its high boiling point suggests that purification by distillation should be performed under reduced pressure to prevent degradation.[3][6][7] Its slight solubility in water and predicted logP value indicate a preference for organic solvents, which is a key consideration for extraction and chromatography.[8][10]

Part 2: Spectroscopic and Spectrometric Profiling

Structural elucidation and confirmation of identity are unequivocally established through spectroscopic methods. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its molecular structure.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methylene (-CH₂-) groups of the ethyl chain, and the amine (-NH₂) protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.3 ppm. The two methylene groups will present as triplets adjacent to each other, typically in the δ 2.7-3.0 ppm region. The amine protons are often a broad singlet and their chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons (four CH and two quaternary carbons, one of which is attached to the chlorine atom) and two signals for the aliphatic carbons of the ethylamine side chain.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

N-H stretch: A medium to weak absorption in the 3300-3400 cm⁻¹ region, characteristic of the primary amine.

-

C-H stretch (aromatic): Absorptions just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: A strong absorption in the 680-840 cm⁻¹ region.

The NIST Chemistry WebBook provides reference IR and mass spectra for this compound.[4][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 155, with an isotopic peak (M+2) at m/z 157 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.[13] The base peak would likely correspond to the loss of the aminoethyl side chain.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire a set number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

-

Data Processing:

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm (or the residual solvent peak to its known value).

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Visualization: General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical substance.

Caption: Workflow for Spectroscopic Analysis.

Part 3: Chromatographic Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring reaction progress during its synthesis.[14] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

Gas Chromatography (GC)

Given its volatility, GC is an excellent method for purity analysis. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) would provide high resolution and sensitivity. The primary amine group may cause peak tailing; this can be mitigated by using a base-deactivated column or by derivatizing the amine.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile method for the analysis of this compound.[15] A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[15] UV detection is suitable, with a detection wavelength typically set around 210-225 nm where the phenyl ring absorbs strongly.

Experimental Protocol: RP-HPLC Purity Assay

This protocol provides a starting point for developing a robust purity method.

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 30 °C.[15]

-

Detection: UV at 225 nm.[15]

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

-

-

Analysis and Data Interpretation:

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Inject the standard solution to determine the retention time and peak area of the main component.

-

Inject the sample solution.

-

Calculate the purity of the sample by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

-

Visualization: Principle of Chromatographic Separation

This diagram illustrates the fundamental principle of separation in liquid chromatography.

Caption: Separation of components in a chromatography column.

Part 4: Synthesis and Applications

This compound is not only a compound to be analyzed but also a key starting material. Its synthesis can be achieved from precursors like 3-chlorobenzaldehyde or 3-chlorobenzyl cyanide.[16]

The primary utility of this compound lies in its role as a reactant. It is notably used in the synthesis of novel Fyn kinase inhibitors, which are being investigated as potential therapeutic agents for neurodegenerative diseases such as tauopathies, as well as for certain types of tumors.[2][6][16] It has also been employed in the preparation of phenylacetaldehyde.[1][7]

Visualization: Simplified Synthesis Route

The following diagram outlines a reductive amination pathway from the corresponding aldehyde.

Caption: A simplified synthesis pathway.

Part 5: Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of this compound and to ensure laboratory safety.

| Parameter | Recommendation | Source(s) |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Protect from light. Recommended temperature: 2-8°C. | [3][6][8] |

| Incompatibilities | Avoid strong oxidizing agents, heat, and open flames. | [8] |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or fume hood. | [7] |

| Hazards | Irritant to skin, eyes, and respiratory system. | [6][7] |

The compound is classified as an irritant and combustible liquid, requiring appropriate precautions during use.[6][7]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. A thorough understanding of its characteristics—from its basic physical constants to its spectroscopic and chromatographic behavior—is essential for its effective and safe use in research and development. This guide provides a consolidated technical resource to support scientists in leveraging this compound for the synthesis of novel molecules with potential applications in medicine and beyond.

References

-

Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13078-79-0, this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 13078-79-0). Retrieved from [Link]

-

NIST. (n.d.). This compound - IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Leveraging this compound: A Deep Dive into its Chemical Synthesis Applications. Retrieved from [Link]

-

NIST. (n.d.). This compound - Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - MS (GC) Spectrum. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}]. Retrieved from [Link]

-

NIST. (n.d.). This compound - IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

-

LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenylthio)triethylamine. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-(3-Fluorophenyl)ethylamine. Retrieved from [Link]

-

ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

-

University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cas 13078-79-0,this compound | lookchem [lookchem.com]

- 3. 13078-79-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound CAS#: 13078-79-0 [amp.chemicalbook.com]

- 7. This compound 97 13078-79-0 [sigmaaldrich.com]

- 8. This compound: Properties, Uses, Safety, Supplier & Pricing Information | High-Purity Chemicals China [nj-finechem.com]

- 9. 342160050 [thermofisher.com]

- 10. This compound (CAS 13078-79-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. labproinc.com [labproinc.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | 13078-79-0 [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3-Chlorophenyl)ethylamine for Structure Confirmation

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of molecular structure is the bedrock of safety, efficacy, and reproducibility. 2-(3-Chlorophenyl)ethylamine (CAS: 13078-79-0), a key intermediate in the synthesis of advanced therapeutic agents such as Fyn inhibitors for neurodegenerative diseases and tumors, exemplifies a molecule where rigorous structural verification is paramount.[1][2] Its molecular framework, comprising a substituted aromatic ring and a flexible ethylamine sidechain, presents a distinct set of spectroscopic signatures.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. Moving beyond a mere recitation of data, we will explore the causality behind the analytical choices, interpret the resulting spectra with field-proven insights, and establish a self-validating workflow. The convergence of data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provides an orthogonal and definitive confirmation of its identity, purity, and structure.

Molecular Identity and Analytical Workflow

The target analyte, this compound, possesses the molecular formula C₈H₁₀ClN and a monoisotopic mass of approximately 155.05 Da.[3][4] Its structure contains several key features that are amenable to spectroscopic analysis: a 1,3-disubstituted (meta) aromatic ring, a primary amine, an ethyl bridge, and a carbon-chlorine bond.

Caption: Molecular Structure of this compound.

A robust analytical strategy relies on the integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Caption: Integrated workflow for spectroscopic structure confirmation.

Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation

Expertise & Rationale

Mass spectrometry is the foundational technique for determining the molecular weight of an analyte. For a volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. EI is a robust, high-energy ionization technique that not only provides the molecular ion (M⁺˙) but also induces predictable and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint, offering profound structural insights. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, provides an unmistakable isotopic signature in the mass spectrum, which is a critical validation checkpoint.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Utilize a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

GC Method:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a 20:1 split ratio.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Acquisition Mode: Full Scan.

-

Data Interpretation

The resulting mass spectrum is analyzed for key features:

-

Molecular Ion (M⁺˙): A pair of peaks corresponding to the intact molecule should be observed at m/z 155 (for C₈H₁₀³⁵ClN) and m/z 157 (for C₈H₁₀³⁷ClN). The relative intensity of these peaks should be approximately 3:1, confirming the presence of a single chlorine atom.[3][5]

-

Base Peak & Key Fragment: The most significant fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond (the bond between the two ethyl carbons). This is a type of benzylic cleavage. For this molecule, this cleavage results in the formation of a highly stable 3-chlorobenzyl cation. This fragment is expected to be the base peak (most intense peak) in the spectrum.

-

[ClC₆H₄CH₂]⁺: This fragment will appear as an isotopic pair at m/z 125 and m/z 127 .[6]

-

-

Other Fragments: A smaller peak corresponding to the other part of the cleavage, [CH₂NH₂]⁺, may be seen at m/z 30 .[7]

Caption: Primary EI fragmentation pathway of this compound.

Data Summary: Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 155 / 157 | [C₈H₁₀ClN]⁺˙ | Molecular ion peak, confirms molecular weight and presence of one chlorine atom. |

| 125 / 127 | [C₇H₆Cl]⁺ | Base peak, confirms the 3-chlorobenzyl substructure. |

| 30 | [CH₄N]⁺ | Confirms the ethylamine side chain. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Rationale

Infrared (IR) spectroscopy is an exceptionally powerful and rapid technique for identifying the functional groups present in a molecule. Each group (N-H, C-H, C=C, C-Cl) absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[8] It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for solvents or KBr pellets.[9]

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and collecting a background spectrum.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Data Interpretation

The IR spectrum provides a clear fingerprint confirming the key functional groups:

-

N-H Stretch: The primary amine (-NH₂) will exhibit two distinct medium-intensity bands in the region of 3300-3400 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations. A single band in this region would suggest a secondary amine, thus its doublet nature is a key confirmation point.

-

C-H Stretch: Aromatic C-H stretching vibrations appear as a group of sharp peaks just above 3000 cm⁻¹ (~3050-3100 cm⁻¹ ). Aliphatic C-H stretches from the ethyl group will be visible as strong peaks just below 3000 cm⁻¹ (~2850-2950 cm⁻¹ ).

-

C=C Stretch: Aromatic ring stretching vibrations produce several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹ .

Data Summary: Infrared Spectroscopy

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300 - 3400 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3050 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2950 | C-H Stretch | Ethyl Group (-CH₂CH₂-) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 600 - 800 | C-Cl Stretch | Chloro-substituent |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale

NMR spectroscopy provides the most detailed structural information, effectively mapping the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR does the same for the carbon atoms. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent choice as it is a good solvent for this analyte and has a well-defined residual solvent peak for reference.[10] Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.0 ppm.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of ~16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data with proton decoupling over a spectral width of ~240 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Co-add 512 to 1024 scans.

-

Data Interpretation: ¹H NMR

The ¹H NMR spectrum is predicted to show four distinct sets of signals:

-

Aromatic Protons (δ ≈ 7.0-7.3 ppm): The four protons on the meta-substituted ring will produce a complex multiplet pattern. Their integration value will be crucial, confirming 4H in this region.

-

Ethyl Protons (-CH₂-Ar, δ ≈ 2.8 ppm): The two protons adjacent to the aromatic ring will appear as a triplet, split by the neighboring -CH₂-N group.

-

Ethyl Protons (-CH₂-N, δ ≈ 3.0 ppm): The two protons adjacent to the amine will also appear as a triplet, split by the -CH₂-Ar protons. The downfield shift relative to a simple alkane is due to the electron-withdrawing effect of the nitrogen atom.

-

Amine Protons (-NH₂, δ ≈ 1.5-2.5 ppm): The two amine protons typically appear as a broad singlet. Its chemical shift is variable and depends on concentration and temperature. This signal will disappear upon shaking the sample with D₂O, a classic confirmatory test for exchangeable protons.

Data Summary: Predicted ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.3 | Multiplet | 4H | Aromatic (Ar-H) |

| ~ 3.0 | Triplet | 2H | -CH₂-NH₂ |

| ~ 2.8 | Triplet | 2H | Ar-CH₂- |

| ~ 1.5 - 2.5 | Broad Singlet | 2H | -NH₂ |

Data Interpretation: ¹³C NMR

The proton-decoupled ¹³C NMR spectrum will show all eight unique carbon atoms:

-

Aromatic Carbons (δ ≈ 125-142 ppm): Six distinct signals are expected. The carbon directly attached to the chlorine (C-Cl) will be found around δ ≈ 134 ppm . The carbon to which the ethyl group is attached (ipso-carbon) will be near δ ≈ 141 ppm . The other four aromatic carbons will appear in the δ ≈ 126-130 ppm range.

-

Aliphatic Carbons (δ ≈ 35-45 ppm): Two signals will be present for the ethyl chain. The carbon adjacent to the aromatic ring (Ar-CH₂) is expected around δ ≈ 36 ppm , while the carbon adjacent to the amine (-CH₂-N) will be slightly more downfield around δ ≈ 43 ppm .

Data Summary: Predicted ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~ 141 | Aromatic (C-CH₂) |

| ~ 134 | Aromatic (C-Cl) |

| ~ 126 - 130 | Aromatic (4 x CH) |

| ~ 43 | Aliphatic (-CH₂-NH₂) |

| ~ 36 | Aliphatic (Ar-CH₂-) |

Conclusion

The structural confirmation of this compound is achieved not by a single technique but by the synergistic and orthogonal data provided by a suite of spectroscopic methods. Mass spectrometry definitively establishes the molecular weight and confirms the presence of chlorine through its isotopic signature, while its fragmentation pattern validates the core chlorobenzyl structure. Infrared spectroscopy provides rapid and unambiguous confirmation of the essential primary amine and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver an exquisitely detailed map of the molecule's carbon-hydrogen framework, confirming the specific substitution pattern and connectivity of the ethylamine side chain. The convergence of these independent analyses provides a self-validating and authoritative confirmation of the molecule's identity, fulfilling the rigorous demands of the pharmaceutical and chemical industries.

References

-

Bhaskarapillai, A., et al. (2024). Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. Springer Nature. Available at: [Link]

-

NIST. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from: [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from: [Link]

-

NIST. (n.d.). This compound General Information. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from: [Link]

-

Botch-Jones, S. R., et al. (2016). Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. ResearchGate. Retrieved from: [Link]

-

Jaeqx, S., et al. (2013). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Physical Chemistry Chemical Physics. Retrieved from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from: [Link]

-

PubChemLite. (n.d.). This compound (C8H10ClN). Université du Luxembourg. Retrieved from: [Link]

-

NIST. (n.d.). This compound Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Leveraging this compound: A Deep Dive into its Chemical Synthesis Applications. Retrieved from: [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. Retrieved from: [Link]

-

LookChem. (n.d.). Cas 13078-79-0, this compound. Retrieved from: [Link]

-

Mosnaim, A. D., & Inwang, E. E. (1973). A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens. Analytical Biochemistry, 54(2), 561-577. Retrieved from: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of phenylethylamine. Retrieved from: [Link]

-

SpectraBase. (n.d.). This compound Mass Spectrum (GC). John Wiley & Sons, Inc. Retrieved from: [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 13078-79-0). Retrieved from: [Link]

-

Chen, C. Y., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. ResearchGate. Retrieved from: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine. Retrieved from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from: [Link]

-

Gochev, G., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Retrieved from: [Link]

-

SpectraBase. (n.d.). Ethylamine hydrochloride 13C NMR. John Wiley & Sons, Inc. Retrieved from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound [webbook.nist.gov]

- 4. PubChemLite - this compound (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 5. This compound [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 342160050 [thermofisher.com]